Cas no 1037176-27-4 (3-Fluoropropylzinc iodide)

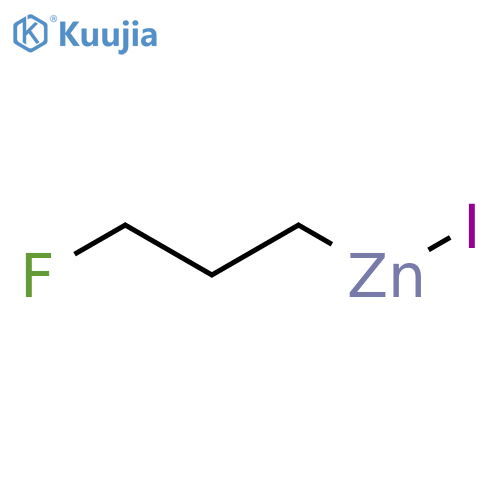

3-Fluoropropylzinc iodide structure

商品名:3-Fluoropropylzinc iodide

CAS番号:1037176-27-4

MF:C3H6FIZn

メガワット:253.391613483429

CID:6525598

3-Fluoropropylzinc iodide 化学的及び物理的性質

名前と識別子

-

- 3-Fluoropropylzinc iodide

-

- インチ: 1S/C3H6F.HI.Zn/c1-2-3-4;;/h1-3H2;1H;/q;;+1/p-1

- InChIKey: BCHHKHFRNOIYBF-UHFFFAOYSA-M

- ほほえんだ: C(CF)C[Zn]I

3-Fluoropropylzinc iodide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB571091-50 ml |

3-Fluoropropylzinc iodide, 0.50 M in THF; . |

1037176-27-4 | 50 ml |

€1373.20 | 2024-04-20 | ||

| abcr | AB571091-100ml |

3-Fluoropropylzinc iodide, 0.50 M in THF; . |

1037176-27-4 | 100ml |

€2025.90 | 2024-08-02 | ||

| abcr | AB571091-100 ml |

3-Fluoropropylzinc iodide, 0.50 M in THF; . |

1037176-27-4 | 100 ml |

€2025.90 | 2024-04-20 | ||

| abcr | AB571091-50ml |

3-Fluoropropylzinc iodide, 0.50 M in THF; . |

1037176-27-4 | 50ml |

€1373.20 | 2024-08-02 |

3-Fluoropropylzinc iodide 関連文献

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

1037176-27-4 (3-Fluoropropylzinc iodide) 関連製品

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1037176-27-4)

清らかである:99%/99%

はかる:50ml/100ml

価格 ($):814.0/1200.0